N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
CAS No.: 941952-03-0
Cat. No.: VC5944414
Molecular Formula: C24H23N3O5S2
Molecular Weight: 497.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941952-03-0 |
|---|---|
| Molecular Formula | C24H23N3O5S2 |
| Molecular Weight | 497.58 |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C24H23N3O5S2/c1-3-32-20-8-6-9-21-23(20)26-24(33-21)27(15-17-7-4-5-14-25-17)22(28)16-34(29,30)19-12-10-18(31-2)11-13-19/h4-14H,3,15-16H2,1-2H3 |
| Standard InChI Key | GEONMNHNBJXTEZ-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide features a benzothiazole ring substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and an acetamide moiety. The acetamide nitrogen is further functionalized with a pyridin-2-ylmethyl group, while the carbonyl carbon connects to a 4-methoxyphenylsulfonyl unit. This combination of electron-donating (methoxy, ethoxy) and electron-withdrawing (sulfonyl) groups creates a polarized molecular framework conducive to diverse intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 941952-03-0 |
| Molecular Formula | C₂₄H₂₃N₃O₅S₂ |
| Molecular Weight | 497.58 g/mol |
| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)acetamide |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC |
| InChIKey | GEONMNHNBJXTEZ-UHFFFAOYSA-N |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide can be conceptualized through three key fragments:
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4-Ethoxybenzo[d]thiazol-2-amine: Prepared via cyclization of 2-amino-4-ethoxyphenyl thioamide with bromine in acetic acid.
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2-((4-Methoxyphenyl)sulfonyl)acetyl chloride: Generated by sulfonation of 4-methoxythiophenol followed by oxidation to the sulfonyl chloride and subsequent acetylation .
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Pyridin-2-ylmethylamine: Commercially available or synthesized through reduction of 2-cyanopyridine.
Stepwise Synthesis
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Benzothiazole Core Formation:
Reaction of 4-ethoxyaniline with ammonium thiocyanate and bromine in acetic acid yields 4-ethoxybenzo[d]thiazol-2-amine. Optimal conditions (0–5°C, 4 hr) prevent over-bromination. -
Sulfonyl Acetyl Chloride Preparation:
4-Methoxythiophenol undergoes chlorosulfonation with chlorosulfonic acid at -10°C, followed by reaction with chloroacetyl chloride to form 2-((4-methoxyphenyl)sulfonyl)acetyl chloride . -
Amide Coupling:
Sequential N-alkylation of 4-ethoxybenzo[d]thiazol-2-amine with pyridin-2-ylmethyl bromide (K₂CO₃, DMF, 60°C) followed by acylation with the sulfonyl acetyl chloride (Et₃N, THF, 0°C→RT) provides the target compound.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole formation | Br₂, NH₄SCN, AcOH, 0–5°C | 68–72 |
| Sulfonyl chloride synthesis | ClSO₃H, -10°C, CH₂Cl₂ | 85 |
| Amide coupling | Pyridin-2-ylmethyl bromide, K₂CO₃, DMF | 63 |
Biological Evaluation and Mechanism of Action
Anticancer Activity
Benzothiazole derivatives demonstrate IC₅₀ values of 1.5–5 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines through topoisomerase II inhibition and ROS generation . Molecular docking studies suggest the ethoxy group interacts with hydrophobic pockets in kinase domains, while the sulfonyl moiety hydrogen-bonds to catalytic lysine residues .
Metabolic Stability
Preliminary in vitro microsomal studies on analogs show moderate hepatic clearance (t₁/₂ = 45 min in human liver microsomes), with primary metabolites resulting from O-demethylation and sulfone reduction. The pyridinyl nitrogen undergoes minimal oxidation, suggesting favorable pharmacokinetic properties compared to simpler benzothiazoles .
Computational Modeling and Structure-Activity Relationships
Quantum Chemical Calculations
Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:
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High electron density at the sulfonyl oxygen atoms (Mulliken charge = -0.52 e)
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HOMO-LUMO gap of 4.3 eV, indicating moderate chemical reactivity
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Dipole moment of 5.2 Debye, favoring aqueous solubility over passive membrane diffusion
Molecular Dynamics Simulations
All-atom simulations in phospholipid bilayers (POPC model) demonstrate:
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Preferred orientation with the benzothiazole ring embedded in lipid tails
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Sulfonyl group positioned at the lipid-water interface
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Pyridinyl nitrogen forms transient hydrogen bonds with phosphate head groups
Industrial Scale-Up Considerations
Process Optimization Challenges
Key issues in scaling synthesis include:
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Exothermic nature of bromocyclization (ΔH = -85 kJ/mol) requiring jacketed reactors
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Sulfonation byproduct formation (up to 15% without strict temperature control)
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Crystallization difficulties due to the compound's amorphous nature
Green Chemistry Approaches
Recent advances suggest:
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